molecular formula C17H20N4O3S B11012452 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11012452
M. Wt: 360.4 g/mol
InChI Key: LJPPIKZCZGEBEO-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of the thiadiazole moiety and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.

Chemical Reactions Analysis

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-hydroxy-3-methoxyphenyl)methanediol: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.

    4-chromanone-derived compounds: These compounds share some structural similarities but have different core frameworks and properties

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O3S/c1-10(2)16-19-20-17(25-16)18-15(23)11-7-14(22)21(9-11)12-5-4-6-13(8-12)24-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,20,23)

InChI Key

LJPPIKZCZGEBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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